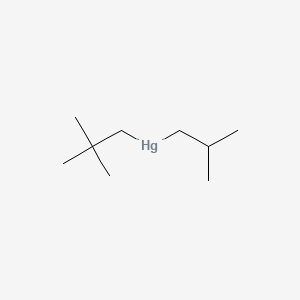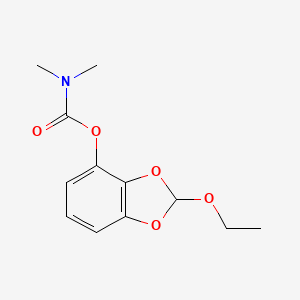
2-Methylpent-3-ene-1,2,5-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylpent-3-ene-1,2,5-triol is an organic compound with the molecular formula C6H12O3 It is a triol, meaning it contains three hydroxyl (-OH) groups, and an alkene, indicating the presence of a carbon-carbon double bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpent-3-ene-1,2,5-triol can be achieved through several methods. One common approach involves the hydroboration-oxidation of 2-methylpent-3-ene. This reaction typically uses borane (BH3) or a borane complex as the hydroborating agent, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, yield, and purity requirements. Catalytic processes and continuous flow reactors are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methylpent-3-ene-1,2,5-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The double bond can be reduced to form saturated alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using hydrogen gas (H2) and a metal catalyst such as palladium (Pd) or platinum (Pt) is a typical method.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace hydroxyl groups with halogens.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields saturated alcohols.
Substitution: Forms halogenated compounds.
Wissenschaftliche Forschungsanwendungen
2-Methylpent-3-ene-1,2,5-triol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Methylpent-3-ene-1,2,5-triol depends on the specific reactions it undergoes. For example, in oxidation reactions, the hydroxyl groups are converted to carbonyl groups through the transfer of electrons. In reduction reactions, the double bond is hydrogenated, resulting in the addition of hydrogen atoms to the carbon atoms involved in the double bond.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methylpent-2-ene-1,5-diol: Similar structure but with different positions of hydroxyl groups.
2-Methylpentane-1,2,4-triol: Another triol with a different arrangement of hydroxyl groups.
2-Pentene, 3-methyl-: An alkene with a similar carbon backbone but lacking the hydroxyl groups.
Eigenschaften
CAS-Nummer |
59157-15-2 |
|---|---|
Molekularformel |
C6H12O3 |
Molekulargewicht |
132.16 g/mol |
IUPAC-Name |
2-methylpent-3-ene-1,2,5-triol |
InChI |
InChI=1S/C6H12O3/c1-6(9,5-8)3-2-4-7/h2-3,7-9H,4-5H2,1H3 |
InChI-Schlüssel |
DDXGJRMFBPGEJM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CO)(C=CCO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


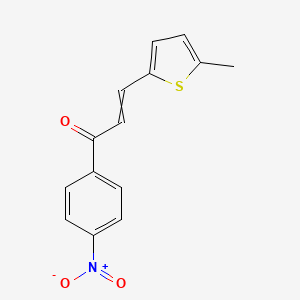

![{3-Nitro-4-[(prop-2-en-1-yl)oxy]phenyl}acetic acid](/img/structure/B14606425.png)

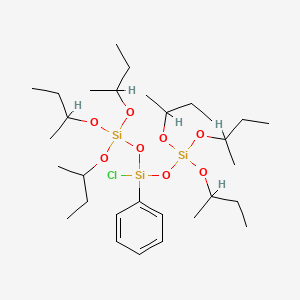
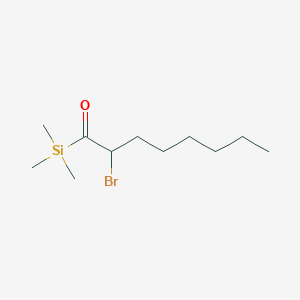
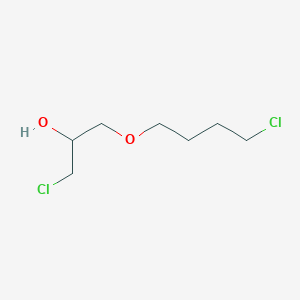
![4-[2-(Trifluoromethyl)-9H-xanthen-9-ylidene]piperidine](/img/structure/B14606448.png)
![2-[(E)-(2-Cyanobutan-2-yl)diazenyl]-2-methylhexanenitrile](/img/structure/B14606452.png)
![3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]propanenitrile](/img/structure/B14606458.png)

